What are the physicochemical properties of 2-Methylheptanoic acid?
What are the physicochemical properties of 2-Methylheptanoic acid?
Physicochemical Profiling and Application Workflows of 2-Methylheptanoic Acid: A Technical Guide for Research Scientists
Introduction
As a Senior Application Scientist, I frequently encounter medium-chain branched fatty acids in both flavor chemistry and targeted organic synthesis. Among these, 2-Methylheptanoic acid (CAS: 1188-02-9) stands out as a highly versatile, yet technically demanding, compound[1]. Characterized by its seven-carbon backbone and an alpha-methyl substitution, this compound exhibits unique physicochemical behaviors that deviate significantly from its straight-chain isomer, octanoic acid[2]. This whitepaper provides an in-depth analysis of its structural properties, solubilization mechanics, and synthetic workflows, ensuring that your laboratory protocols are both mechanistically sound and highly reproducible.
Structural Identity and Physicochemical Properties
The presence of the methyl group at the C2 (alpha) position is the defining feature of 2-Methylheptanoic acid. From a thermodynamic standpoint, this branching disrupts the highly ordered van der Waals packing typically seen in linear fatty acids. Consequently, 2-Methylheptanoic acid remains a colorless to pale yellow oily liquid at room temperature rather than crystallizing[3],[2].
With a LogP of approximately 2.61 to 2.90, the molecule is highly lipophilic[4],[5]. This lipophilicity, combined with the hydrogen-bonding capacity of the carboxylic acid headgroup, dictates its behavior in both aqueous biological assays and organic synthesis.
Table 1: Core Physicochemical and Identification Data
| Property | Value |
| IUPAC Name | 2-Methylheptanoic acid |
| CAS Number | 1188-02-9[1] |
| PubChem CID | 14475[6] |
| Molecular Formula | C8H16O2[7] |
| Molecular Weight | 144.21 g/mol |
| Density | ~0.906 g/mL at 25 °C |
| Boiling Point | 121–122 °C at 13 mmHg / 140 °C at 30 mmHg,[3] |
| Refractive Index | 1.420 – 1.427[3] |
| LogP | 2.61 – 2.90[4],[5] |
| Water Solubility | ~1.46 g/L (Very slightly soluble)[3],[4] |
| Organoleptic Profile | Fatty, green, cheesy, sour, rancid-like,[3] |
Solubilization Mechanics and In Vitro Assay Preparation
Because 2-Methylheptanoic acid is practically insoluble in aqueous media, introducing it into biological or cellular assays requires a meticulously designed co-solvent system. Simply dropping the neat liquid into an aqueous buffer will result in immediate phase separation, leading to inconsistent assay dosing and false-negative results.
To achieve a stable, clear stock solution (≥ 2.5 mg/mL), we utilize a sequential solvent addition protocol[8]. The causality behind this specific sequence is critical for success:
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10% DMSO : Breaks the intermolecular hydrogen-bonded carboxylic acid dimers. DMSO acts as a strong hydrogen-bond acceptor, rapidly solvating the monomeric acid.
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40% PEG300 : Acts as a dielectric bridge. Adding water directly to the DMSO-solvated acid would cause the lipophilic compound to "crash out." PEG300 transitions the polarity smoothly.
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5% Tween-80 : A non-ionic surfactant that coats the hydrophobic heptyl tails, forming pre-micellar structures that keep the compound suspended.
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45% Saline : Provides the final aqueous volume and ensures osmotic balance for downstream cellular assays.
Protocol 1: Step-by-Step Aqueous Solubilization
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Equilibration : Bring the neat 2-Methylheptanoic acid stock to room temperature.
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Primary Solubilization : Add 10% (v/v) DMSO to the required mass of the acid. Vortex vigorously for 30 seconds until completely dissolved.
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Co-solvent Addition : Add 40% (v/v) PEG300. Vortex for 1 minute to ensure a homogenous organic phase.
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Surfactant Dispersion : Add 5% (v/v) Tween-80. Pipette up and down repeatedly to ensure thorough mixing of the viscous surfactant.
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Aqueous Dilution : Slowly add 45% (v/v) Saline dropwise while gently vortexing the tube.
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Self-Validation/QC : Inspect the solution against a light source. It must be perfectly clear. Troubleshooting: If precipitation or phase separation occurs, apply mild heat (37°C) and sonicate for 5 minutes to aid dissolution. If cloudiness persists, discard and restart[8].
Caption: Sequential co-solvent workflow for the aqueous solubilization of 2-Methylheptanoic acid.
Chemical Reactivity: Esterification Workflows
While the free acid exhibits a pungent, rancid-like odor, its ester derivatives are highly prized in the formulation of fruity, nut, and dairy flavors within the food and fragrance industries[1],[2]. Converting the acid to an ester via Fischer-Speier esterification is a standard laboratory procedure, but the alpha-methyl group introduces notable steric hindrance at the carbonyl carbon. This steric bulk slightly impedes the nucleophilic attack by the alcohol compared to straight-chain fatty acids.
To counteract this kinetic bottleneck, the protocol must employ a strong acid catalyst to fully protonate the carbonyl oxygen (increasing its electrophilicity) and utilize Le Chatelier’s principle by actively removing the water byproduct to drive the equilibrium forward.
Protocol 2: Laboratory-Scale Fischer Esterification
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Setup : In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1 molar equivalent of 2-Methylheptanoic acid with 5 molar equivalents of the target alcohol (e.g., anhydrous ethanol).
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Catalysis : Add 0.05 molar equivalents of concentrated sulfuric acid (H2SO4) dropwise while stirring continuously.
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Reflux : Heat the mixture to reflux. The Dean-Stark trap will collect the azeotropic water byproduct, driving the equilibrium toward the ester product.
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Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. The reaction is complete when the starting material spot (visualized with bromocresol green stain) disappears.
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Workup : Cool the mixture to room temperature. Neutralize the acid catalyst with saturated aqueous NaHCO3, and extract the ester into an organic layer (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Self-Validation/QC : Perform FT-IR spectroscopy on the isolated product. The complete disappearance of the broad O-H stretch (~3000 cm⁻¹) and the presence of a sharp C=O ester stretch at ~1735 cm⁻¹ confirms successful esterification.
Caption: Mechanistic pathway of the acid-catalyzed Fischer esterification of 2-Methylheptanoic acid.
Safety, Handling, and Storage Standards
Maintaining the chemical integrity of 2-Methylheptanoic acid and ensuring laboratory safety requires strict adherence to handling guidelines.
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Hazard Profile : The compound is classified as a Skin Irritant (Category 2) and can cause serious eye damage/irritation (Category 1/2),[9]. It also poses a risk of respiratory irritation (STOT SE 3)[9].
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PPE Requirements : Always handle within a certified chemical fume hood. Personnel must wear type ABEK respirator filters, standard nitrile gloves, and tight-fitting safety goggles/eyeshields.
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Storage : For the neat liquid, store in a tightly sealed container in a cool, well-ventilated place away from strong oxidizing agents and strong bases[9]. For prepared biological stock solutions (e.g., in DMSO), store at -80°C for up to 6 months, or at -20°C for up to 1 month, to prevent oxidative degradation and maintain assay reproducibility[8].
References
1.[1] 2-methyl heptanoic acid 2-methylheptanoic acid, The Good Scents Company. 1 2. 2-Methylheptanoic acid = 97 1188-02-9, Sigma-Aldrich. 3.[8] 2-Methylheptanoic acid, MedChemExpress. 8 4.[7] 2-Methylheptanoic acid | CAS 1188-02-9, Santa Cruz Biotechnology. 7 5.[6] 2-Methylheptanoic acid (CID 14475) - Molecular Properties & Analysis, MolForge. 6 6.[3] 2-Methylheptanoic acid - Food safety and quality: details, FAO. 3 7.[4] Showing Compound 2-Methylheptanoic acid (FDB008214), FooDB. 4 8.[2] CAS 1188-02-9: 2-Methylheptanoic acid, CymitQuimica. 2 9.[5] 2-methylheptanoic acid (C8H16O2), PubChemLite.5 10.[9] SAFETY DATA SHEET - 2-Methylheptanoic acid, ThermoFisher Scientific. 9
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- 3. Food safety and quality: details [fao.org]
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- 5. PubChemLite - 2-methylheptanoic acid (C8H16O2) [pubchemlite.lcsb.uni.lu]
- 6. 2-Methylheptanoic acid (CID 14475) - Molecular Properties & Analysis | MolForge [molforge.ai]
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